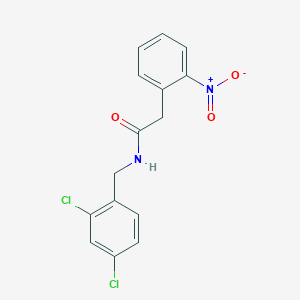![molecular formula C14H19ClN2O2 B5823753 N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide, also known as MLN8054, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a selective inhibitor of aurora kinase A, a protein that plays a critical role in cell division and is often overexpressed in cancer cells.
Mecanismo De Acción
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide works by selectively inhibiting aurora kinase A, a protein that plays a critical role in cell division. Aurora kinase A is overexpressed in many cancer cells and is required for proper spindle formation and chromosome segregation during cell division. By inhibiting aurora kinase A, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of aurora kinase A, making it a valuable tool for studying the role of this protein in cell division and cancer. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments.
However, there are also some limitations to using N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has not yet been approved for use in humans, so its safety and efficacy in clinical trials are still unknown.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide. One area of research is to further investigate its mechanism of action and how it affects cancer cells. Another area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, clinical trials are needed to determine the safety and efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide in humans and its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide involves several steps, including the preparation of 3-chloro-2-nitroaniline, which is then reduced to 3-chloro-2-aminophenyl. This compound is then reacted with 4-morpholinecarboxylic acid to form N-(3-chloro-2-aminophenyl)-4-morpholinecarboxamide. Finally, this compound is reacted with butyryl chloride to form N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including lung, breast, colon, and prostate cancer. N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide works by inhibiting aurora kinase A, which is overexpressed in many cancer cells and plays a critical role in cell division. By inhibiting aurora kinase A, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide can prevent cancer cells from dividing and proliferating.
Propiedades
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-4-13(18)16-12-6-3-5-11(15)14(12)17-7-9-19-10-8-17/h3,5-6H,2,4,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBBKPRRJKYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)

![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)


![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)
![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)
![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)

